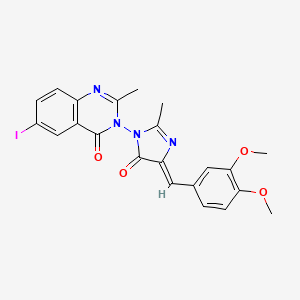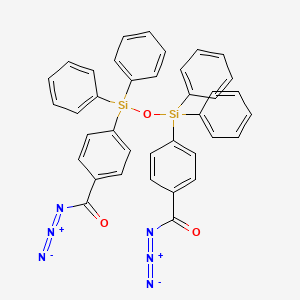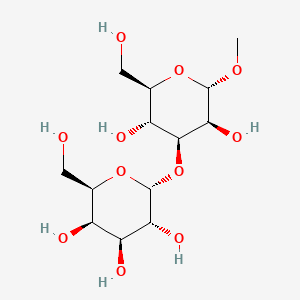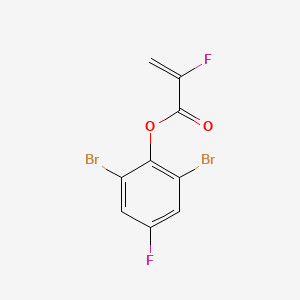![molecular formula C14H17NO2S B14294441 {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile CAS No. 127661-41-0](/img/structure/B14294441.png)
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile is an organic compound with a complex structure that includes a hydroxy group, a phenylsulfanyl group, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylsulfanyl-substituted oxane with acetonitrile under controlled conditions. The reaction conditions often include the use of a base to deprotonate the hydroxy group, facilitating the nucleophilic attack on the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Hydroxy-6-[(methylsulfanyl)methyl]oxan-4-yl}acetonitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetate: Similar structure but with an acetate group instead of an acetonitrile group.
Uniqueness
The presence of the phenylsulfanyl group in {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can enhance the compound’s biological activity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
127661-41-0 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
2-[2-hydroxy-6-(phenylsulfanylmethyl)oxan-4-yl]acetonitrile |
InChI |
InChI=1S/C14H17NO2S/c15-7-6-11-8-12(17-14(16)9-11)10-18-13-4-2-1-3-5-13/h1-5,11-12,14,16H,6,8-10H2 |
InChI-Schlüssel |
YLRBLVMGIWFNHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(OC1CSC2=CC=CC=C2)O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)


![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

